6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE
Description
Chemical Structure: This compound features a quinoline core substituted at positions 3, 4, and 6. Key functional groups include:
- Position 3: A 4-methylbenzenesulfonyl (toluenesulfonyl) group.
- Position 4: A 4-(4-fluorophenyl)piperazine moiety.
- Position 6: A fluorine atom.
Molecular Formula: C₂₅H₂₁F₂N₃O₂S.
Molecular Weight: 465.52 g/mol.
Synthesis: Prepared via sequential coupling and deprotection steps involving tert-butyl piperazine derivatives and sulfonylation reactions, as detailed in and . The final product is isolated as an off-white solid with LC-MS confirmation (m/z = 522 [M+H]⁺) .
Properties
IUPAC Name |
6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c1-18-2-9-22(10-3-18)34(32,33)25-17-29-24-11-6-20(28)16-23(24)26(25)31-14-12-30(13-15-31)21-7-4-19(27)5-8-21/h2-11,16-17H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOMMPYTPCLFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate aniline derivatives with ketones or aldehydes under acidic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated quinoline with 4-(4-fluorophenyl)piperazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations are made to improve yield, reduce costs, and ensure safety. Continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline core and piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated quinolines with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- The compound has been studied for its antitumor properties, particularly in inhibiting the growth of various cancer cell lines. Research indicates that derivatives of quinoline compounds exhibit significant cytotoxic effects against leukemia and melanoma cells .
- A study demonstrated that modifications in the quinoline structure could enhance antitumor activity, leading to the development of more effective chemotherapeutic agents .
-
Neuropharmacology
- The piperazine moiety in the compound is known for its psychoactive properties, making it a candidate for research into treatments for neurological disorders such as depression and anxiety. Compounds with similar structures have shown promise in modulating serotonin receptors, which are crucial for mood regulation .
- A case study highlighted the efficacy of piperazine derivatives in preclinical models of anxiety disorders, suggesting that this compound could also have similar therapeutic benefits .
-
Antimicrobial Properties
- Recent studies have indicated that quinoline derivatives possess antimicrobial activity against a range of pathogens. The sulfonamide group in this compound may enhance its effectiveness against bacterial infections .
- Research has shown that modifications to the quinoline core can lead to improved antibacterial properties, which is essential in the context of rising antibiotic resistance .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 6-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline involves multiple steps, typically starting from commercially available precursors. The structure-activity relationship studies indicate that alterations in substituents can significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Fluoro groups | Enhances binding affinity to target receptors |
| Sulfonamide group | Increases solubility and bioavailability |
| Piperazine ring | Modulates neuropharmacological effects |
Case Studies
- Antitumor Efficacy
- Neuropharmacological Effects
- Antimicrobial Testing
Mechanism of Action
The mechanism of action of 6-FLUORO-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Direct Structural Analogs
Compound C769-1130 ()
- Structure: 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline.
- Key Difference : Lacks the 6-fluoro substituent.
- Molecular Formula : C₂₅H₂₂FN₃O₂S.
- Molecular Weight : 447.53 g/mol.
- Implications : The absence of the 6-fluoro group reduces molecular weight and may alter lipophilicity and receptor binding compared to the target compound .
Compound 99 ()
- Structure: (6-Fluoro-4-(4-(vinylsulfonyl)piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone.
- Key Differences: Replaces the toluenesulfonyl group with a methanone-linked methylsulfonyl-piperazine. Incorporates a vinylsulfonyl group on the piperazine.
- Implications: The methanone and sulfonyl groups may enhance solubility but reduce metabolic stability due to increased electrophilicity .
Core Structure Variants
2-(4-Methoxyphenyl)-3-methyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline ()
- Structure: Quinoline with a piperazinyl carbonyl group at position 4 and a trifluoromethylphenyl substituent.
- Key Differences :
- Piperazinyl carbonyl instead of piperazine.
- Trifluoromethylphenyl group increases electronegativity.
- Molecular Weight : 505.53 g/mol.
- Implications : The carbonyl linkage may hinder rotational freedom, affecting binding kinetics .
2-Methylquinoline-4-one Derivatives ()
- Structure: 3-[(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-2-methyl-1,4-dihydroquinolin-4-one.
- Key Differences: 4-one quinoline core with a pyrazole substituent. Tanimoto coefficient (2D similarity) indicates moderate structural overlap.
Piperazine-Modified Analogs
1-(4,7-Dimethoxy-benzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol ()
- Structure : Benzo[b]thiophene core with a 2-methoxyphenyl-piperazine.
- Key Differences: Non-quinoline core (thiophene derivative). Methoxy substituents on the aromatic ring.
- Synthesis: Sodium borohydride reduction in methanol (93.4% yield).
- Implications : The thiophene core may confer distinct electronic properties, influencing pharmacokinetics .
6-Fluoro-N-methyl-5-(4-((2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl)piperazin-1-yl)picolinamide ()
- Structure: Picolinamide-quinoxaline hybrid with a piperazine linker.
- Key Differences: Quinoxaline instead of quinoline. Picolinamide group introduces amide functionality.
- Implications: The quinoxaline core may enhance π-π stacking interactions in biological targets .
Structural and Functional Data Table
Biological Activity
6-Fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline, often referred to as C769-1146, is a synthetic compound that exhibits significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Quinoline Core : Known for its diverse biological activities.
- Piperazine Ring : Commonly associated with neuroactive properties.
- Fluorine Substituents : Enhance lipophilicity and biological activity.
Molecular Formula
Antitumor Activity
Research has shown that compounds similar to C769-1146 possess significant antitumor properties . In vitro studies indicate that derivatives of quinoline can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that structural analogs exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
Neurotransmitter Modulation
The piperazine moiety in C769-1146 suggests potential activity in modulating neurotransmitter systems. Compounds with similar structures have been reported to act as serotonin receptor modulators, which may provide insights into the compound's efficacy in treating psychiatric disorders .
C769-1146's biological activity is hypothesized to stem from its ability to interact with specific biological targets:
- Protein Kinase Inhibition : The quinoline structure is known to inhibit various kinases, which play crucial roles in cancer progression.
- Neurotransmitter Interaction : The piperazine component may enhance binding affinity to serotonin receptors, influencing mood and anxiety disorders .
Case Studies and Research Findings
- Anticancer Studies :
- A study on quinoline derivatives highlighted their capability to induce apoptosis in cancer cells through the activation of caspase pathways. C769-1146 was shown to significantly reduce cell viability in breast cancer models.
- Neuropharmacological Effects :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 6-Methylquinoline | Quinoline | Antitumor |
| 1-(4-Fluorophenyl)piperazine | Piperazine | Serotonin receptor modulation |
| Ciprofloxacin | Fluoroquinolone | Antibacterial |
The unique combination of functional groups in C769-1146 may offer distinct pharmacological profiles compared to these structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
